![molecular formula C8H5NO2S B1314513 噻吩并[3,2-c]吡啶-2-羧酸 CAS No. 86236-37-5](/img/structure/B1314513.png)
噻吩并[3,2-c]吡啶-2-羧酸
概述
描述
Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学研究应用
Thieno[3,2-C]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
It is believed to interact with its target, grk2, by mimicking atp, the natural substrate of the kinase . This interaction may inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by Thieno[3,2-C]pyridine-2-carboxylic acid can affect various biochemical pathways mediated by GPCRs. For instance, it may influence the signaling pathways of hormones and neurotransmitters, which are often mediated by GPCRs .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its therapeutic effects remain unknown .
Result of Action
The molecular and cellular effects of Thieno[3,2-C]pyridine-2-carboxylic acid’s action are likely to be related to its inhibitory effect on GRK2. By inhibiting GRK2, it may modulate the function of GPCRs, potentially leading to alterations in cellular responses to hormones and neurotransmitters .
生化分析
Biochemical Properties
Thieno[3,2-C]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as GRK2 (G protein-coupled receptor kinase 2), by binding to the ATP pocket of the enzyme . This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-C]pyridine scaffold, which allows it to form secondary interactions with the biological target . Additionally, the compound’s ability to act as a hydrogen bond acceptor and donor enhances its selectivity and reactivity in biochemical transformations .
Cellular Effects
Thieno[3,2-C]pyridine-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinase activity, which can lead to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of cell proliferation, apoptosis, and differentiation. For instance, its inhibition of GRK2 can result in the downregulation of certain signaling pathways, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of thieno[3,2-C]pyridine-2-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the ATP pocket of kinases, such as GRK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, thieno[3,2-C]pyridine-2-carboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[3,2-C]pyridine-2-carboxylic acid have been studied over time to assess its stability and degradation. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that thieno[3,2-C]pyridine-2-carboxylic acid can maintain its inhibitory effects on kinases, leading to sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of thieno[3,2-C]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Thieno[3,2-C]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce active or inactive metabolites .
Transport and Distribution
Within cells and tissues, thieno[3,2-C]pyridine-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
Thieno[3,2-C]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence kinase activity and other signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene derivatives with nitriles under acidic or basic conditions to form the desired bicyclic structure . Another approach involves the use of formic acid or triethyl orthoformate as cyclizing agents .
Industrial Production Methods: Industrial production methods for thieno[3,2-C]pyridine-2-carboxylic acid often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
化学反应分析
Types of Reactions: Thieno[3,2-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
相似化合物的比较
- Thieno[2,3-C]pyridine-2-carboxylic acid
- Thieno[3,4-B]pyridine-2-carboxylic acid
- Thieno[2,3-B]pyridine-2-carboxylic acid
Comparison: Thieno[3,2-C]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery .
属性
IUPAC Name |
thieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOINCMQZKBKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544264 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86236-37-5 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
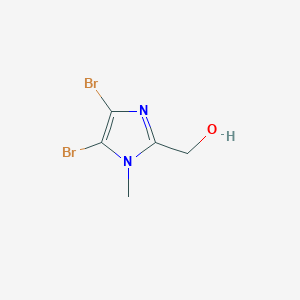


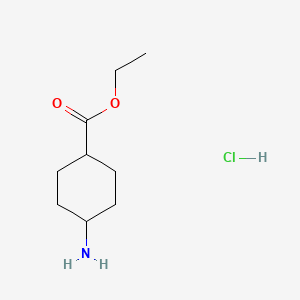
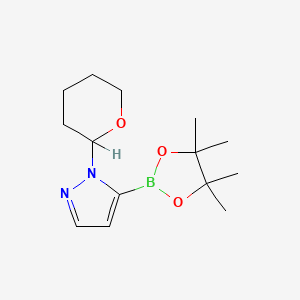

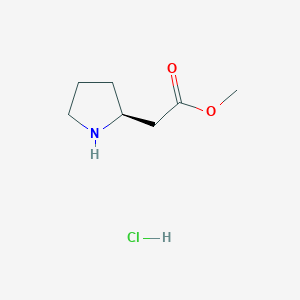


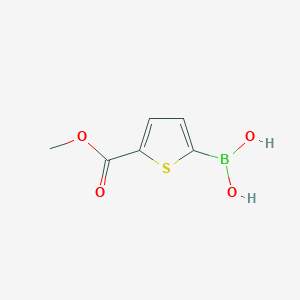

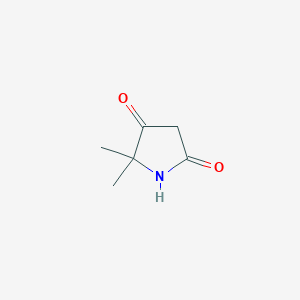
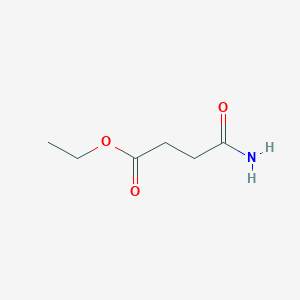
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
